molecular formula C13H14N2OS B14438491 Acetophenone, 4'-(ethylthio)-2-(1-imidazolyl)- CAS No. 73932-12-4

Acetophenone, 4'-(ethylthio)-2-(1-imidazolyl)-

Cat. No.: B14438491
CAS No.: 73932-12-4
M. Wt: 246.33 g/mol
InChI Key: LCDOZUVVLVSCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- is a chemical compound that features an acetophenone core substituted with an ethylthio group at the 4’ position and an imidazolyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- typically involves the introduction of the ethylthio and imidazolyl groups onto the acetophenone core. One common method is the nucleophilic substitution reaction where the ethylthio group is introduced using an appropriate thiol reagent under basic conditions. The imidazolyl group can be introduced via a condensation reaction with an imidazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

    Substitution: The imidazolyl group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- involves its interaction with specific molecular targets. The imidazolyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethylthio group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4’-(Imidazol-1-yl)acetophenone: Similar structure but lacks the ethylthio group.

    3-Fluoro-4-(1-imidazolyl)acetophenone: Contains a fluorine atom instead of the ethylthio group.

    4-(1-Imidazolyl)phenol: Features a hydroxyl group instead of the acetophenone core.

Uniqueness

Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- is unique due to the presence of both the ethylthio and imidazolyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

73932-12-4

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

1-(4-ethylsulfanylphenyl)-2-imidazol-1-ylethanone

InChI

InChI=1S/C13H14N2OS/c1-2-17-12-5-3-11(4-6-12)13(16)9-15-8-7-14-10-15/h3-8,10H,2,9H2,1H3

InChI Key

LCDOZUVVLVSCHH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.